Nadide phosphate disodium
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Nadide phosphate disodium, such as NADP, involves enzymatic processes. For instance, NADP can be synthesized from nicotinamide adenine dinucleotide (NAD) in the presence of NAD+ kinase, which phosphorylates NAD+ to form NADP+ (Ronneberg et al., 1992).
Molecular Structure Analysis
The molecular structure of NADP and its analogs is characterized by the presence of nicotinamide, adenine, ribose, and phosphate groups. Structural studies, particularly those involving X-ray crystallography, have provided insights into the interactions within the molecule and with other biomolecules. For example, the structure of glyceraldehyde‐3‐phosphate dehydrogenase complexed with NADP+ reveals the interactions between the enzyme and the cofactor, highlighting the role of specific residues in binding and catalysis (Robien et al., 2005).
Chemical Reactions and Properties
NADP and its analogs are involved in a wide range of chemical reactions, primarily serving as cofactors in redox reactions. For example, NADP-dependent, non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate in a reaction that is key to the glycolytic and photosynthetic pathways (Casati et al., 2000).
Physical Properties Analysis
The physical properties of Nadide phosphate disodium and related compounds like NADP are influenced by their molecular structure. These properties, such as solubility, stability, and reactivity, are essential for their biological functions. The stability of NADP, for instance, can be affected by pH and the presence of specific ions or molecules, which can induce conformational changes impacting its role as a cofactor (Graeff et al., 2006).
Scientific Research Applications
Glucose-6-Phosphate Dehydrogenase and Redox Regulation
Research on Glucose-6-phosphate dehydrogenase (G6PD) highlights its role in the pentose phosphate pathway, producing nicotinamide adenine dinucleotide phosphate (NADPH) to maintain cellular reducing environments. This enzyme's deficiency can lead to clinical manifestations like neonatal jaundice and acute hemolytic anemia. Advanced studies have identified 217 mutations in the G6PD gene, enhancing our understanding of its impact on redox state regulation and potential applications in treating related disorders (Gómez-Manzo et al., 2016).
Phosphate-Solubilizing Microorganisms in Agriculture
The solubilization of insoluble phosphates through biological treatment, particularly using phosphate-solubilizing microorganisms, represents a pivotal application in enhancing agricultural productivity. Such microorganisms can release metabolites with metal-chelating functions, improving phosphate availability to plants. This approach, leveraging agro-industrial wastes as substrates, has shown significant promise in sustainable agriculture and environmental remediation (Vassileva et al., 2010).
NAD+ in Metabolic Disease and Aging
Nicotinamide adenine dinucleotide (NAD+) plays a crucial role in cellular metabolic reactions. Its homeostasis is central to metabolic disorders and aging processes. Targeting NAD+ metabolism presents a promising avenue for treating metabolic diseases by enhancing mitochondrial function and sirtuin-dependent signaling. This approach could offer a new frontier in nutraceuticals aimed at combating metabolic syndrome and age-related conditions (Elhassan et al., 2017).
Environmental and Biotechnological Applications
Phosphate-based materials, such as biochar and engineered bioceramics, have demonstrated significant potential in environmental and biomedical applications. These materials can effectively remove phosphate from water and wastewater, addressing the challenges of excess phosphate in aquatic ecosystems. Moreover, magnesium-based bioceramics, incorporating phosphate compounds, have shown promise in orthopedic applications, such as bone scaffolds and implant coatings, due to their biocompatibility and osteoinductive properties (Vikrant et al., 2018).
Future Directions
properties
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDDJLMGYRLUKR-WUEGHLCSSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N7Na2O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401044998 | |
Record name | Disodium NADP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401044998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grayish-white solid; [Merck Index] | |
Record name | NADP | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18418 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nadide phosphate disodium | |
CAS RN |
24292-60-2 | |
Record name | Disodium NADP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401044998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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